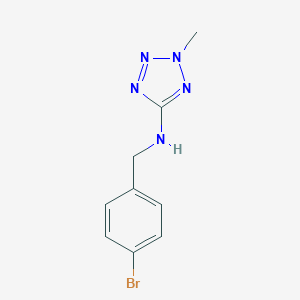
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine, also known as 4BBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. In cardiovascular cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to activate the nitric oxide (NO) pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurons, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have neuroprotective effects, increase cell survival, and improve cognitive function. In cardiovascular cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have vasodilatory effects, decrease blood pressure, and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine in lab experiments is its high purity and ease of synthesis. Another advantage is its potential applications in various fields of research. However, one limitation is that the mechanism of action of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine is not fully understood, and further research is needed to elucidate its effects on different cell types and signaling pathways.
Future Directions
For research on N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine include investigating its potential applications in other fields, such as immunology and infectious diseases. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies on the pharmacokinetics and toxicity of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine are needed to determine its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine involves the reaction of 4-bromobenzyl bromide with sodium azide, followed by reduction with lithium aluminum hydride and treatment with methyl iodide. This method has been reported to yield a high purity of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine and can be easily scaled up for larger quantities.
Scientific Research Applications
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have vasodilatory effects and may have potential in the treatment of hypertension.
properties
Molecular Formula |
C9H10BrN5 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-13-9(12-14-15)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
LEFSHUCLXIBYOC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B275538.png)
![(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275540.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275543.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)
![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)